![molecular formula C13H19ClN2O2S B2502403 2-chloro-N-((1-methylpiperidin-4-yl)methyl)benzenesulfonamide CAS No. 953141-43-0](/img/structure/B2502403.png)
2-chloro-N-((1-methylpiperidin-4-yl)methyl)benzenesulfonamide
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Overview
Description
The compound "2-chloro-N-((1-methylpiperidin-4-yl)methyl)benzenesulfonamide" is a derivative of benzenesulfonamide, which is a class of compounds known for their diverse biological activities, including anticancer properties. The structure of this compound suggests it may have potential as a therapeutic agent due to the presence of a chloro group and a piperidinylmethyl moiety attached to the benzenesulfonamide core.
Synthesis Analysis
The synthesis of benzenesulfonamide derivatives typically involves the reaction of suitable amines with sulfonyl chlorides or through the reaction of aminoguanidines with phenylglyoxal hydrate in glacial acetic acid, as seen in the synthesis of related compounds . The specific synthesis route for "2-chloro-N-((1-methylpiperidin-4-yl)methyl)benzenesulfonamide" is not detailed in the provided papers, but it likely follows similar synthetic strategies used for structurally related benzenesulfonamide derivatives.
Molecular Structure Analysis
The molecular structure of benzenesulfonamide derivatives is crucial for their biological activity. X-ray crystallography and computational methods are often used to determine the molecular and electronic structure of these compounds . The presence of substituents like the chloro group and the piperidinylmethyl moiety can significantly influence the molecular conformation and, consequently, the biological activity of the compound.
Chemical Reactions Analysis
Benzenesulfonamide derivatives can undergo various chemical reactions, including interactions with biological targets such as enzymes or receptors. The reactivity of the sulfonyl group and the substituents attached to the benzenesulfonamide core play a critical role in the compound's biological function. For instance, the metabolic stability of these compounds can be affected by the presence of certain substituents, which can influence their susceptibility to oxidation reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzenesulfonamide derivatives, such as solubility, melting point, and stability, are important for their pharmacokinetic and pharmacodynamic profiles. These properties are influenced by the molecular structure of the compound. For example, the introduction of electron-withdrawing or electron-donating groups can affect the compound's acidity and basicity, which in turn can impact its solubility and absorption .
Relevant Case Studies
Several benzenesulfonamide derivatives have been evaluated for their anticancer activity. For example, compounds with a naphthyl moiety have shown significant anticancer activity . Another study reported that compounds with a benzoxazolyl moiety exhibited remarkable activity and selectivity toward certain cancer cell lines . These studies provide a context for understanding the potential anticancer activity of "2-chloro-N-((1-methylpiperidin-4-yl)methyl)benzenesulfonamide" and highlight the importance of the molecular structure in determining the biological activity of these compounds.
Scientific Research Applications
Biological Activities and Applications
Herbicide Selectivity and Metabolism
Chlorsulfuron, a related sulfonamide, has been identified as a selective postemergence herbicide for cereals due to the ability of crop plants like wheat, oats, and barley to rapidly metabolize it into a polar, inactive product. This metabolism involves hydroxylation of the phenyl ring followed by conjugation with a carbohydrate moiety, a process not observed in sensitive broadleaf plants (Sweetser, Schow, & Hutchison, 1982).
Anticancer Potential
Novel sulfonamide derivatives, such as 4-chloro-N-(4,5-dihydro-5-oxo-1-R2-1H-1,2,4-triazol-3-yl)-5-methyl-2-(R1-methylthio)benzenesulfonamides, have been synthesized with potential anticancer activity. Some compounds showed remarkable activity against human tumor cell lines, including lung, colon, CNS, melanoma, ovarian, renal, prostate, and breast cancer cell lines (Sławiński, Żołnowska, Orlewska, & Chojnacki, 2012).
Antimicrobial and Anti-HIV Activity
Research on benzenesulfonamides bearing a 2,5-disubstituted-1,3,4-oxadiazole moiety has shown promising in vitro antimicrobial and anti-HIV activity. This highlights the potential of sulfonamide derivatives in developing new therapeutic agents (Iqbal et al., 2006).
Environmental Detection and Bioimaging
A colorimetric and fluorescence probe based on a benzenesulfonamide derivative was developed for the selective and sensitive detection of Sn2+ ions in aqueous solutions, demonstrating the compound's utility in environmental monitoring and bioimaging applications (Ravichandiran et al., 2020).
Mechanism of Action
Future Directions
The future directions for research on “2-chloro-N-((1-methylpiperidin-4-yl)methyl)benzenesulfonamide” would likely involve further exploration of its synthesis, properties, and potential applications. This could include studies to optimize its synthesis, investigations of its physical and chemical properties, and testing of its biological activity .
properties
IUPAC Name |
2-chloro-N-[(1-methylpiperidin-4-yl)methyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19ClN2O2S/c1-16-8-6-11(7-9-16)10-15-19(17,18)13-5-3-2-4-12(13)14/h2-5,11,15H,6-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUNDLRWAQVGDPQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)CNS(=O)(=O)C2=CC=CC=C2Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.82 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-((1-methylpiperidin-4-yl)methyl)benzenesulfonamide |
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